1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound derives from its parent heterocycle, substitution patterns, and counterion composition. The base structure is 1H-isoindole-1,3(2H)-dione , a bicyclic system featuring fused benzene and pyrrolidine rings with ketone groups at positions 1 and 3. The substituent at position 2 consists of a 4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl chain, which is named using multiplicative prefixes for the piperazine and butyl groups. The diphenylmethoxyethyl moiety is treated as a branched alkoxy substituent, prioritized according to IUPAC’s suffix-prefix hierarchy.
The dimethanesulfonate counterion arises from protonation of the piperazine nitrogen atoms, forming a bis-salt with methanesulfonic acid. Per IUPAC guidelines, ionic components are listed after the parent structure, yielding the full systematic name:
2-[4-(4-{2-[(diphenylmethyl)oxy]ethyl}piperazin-1-yl)butyl]-1H-isoindole-1,3(2H)-dione bis(methanesulfonate) . This nomenclature adheres to Rule P-66.1.1.1.2.4 for sulfonate salts and P-65.1.1.2 for cyclic imides.
Molecular Architecture: Isoindole-1,3-dione Core Structural Features
The isoindole-1,3-dione core (Fig. 1) consists of a benzene ring fused to a five-membered lactam ring containing two ketone groups. X-ray crystallographic studies of analogous compounds reveal planarity across the bicyclic system, with C=O bond lengths of 1.21–1.23 Å and C-N distances of 1.38–1.42 Å, consistent with resonance stabilization. The electron-withdrawing ketones induce partial positive charges at C2 and C4, making these positions susceptible to nucleophilic substitution—a property exploited in derivatization reactions.
Conformational analysis shows restricted rotation about the C2-N bond due to steric hindrance from the butylpiperazinyl substituent. Density functional theory (DFT) calculations predict a dihedral angle of 112–118° between the isoindole plane and the adjacent nitrogen atom, creating a twisted geometry that influences molecular packing and solubility.
Piperazinylbutyl Side Chain Configuration Analysis
The 4-(1-piperazinyl)butyl side chain (Fig. 2) provides conformational flexibility while maintaining hydrogen-bonding capacity. Piperazine adopts a chair configuration with axial and equatorial hydrogen orientations, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 10–12 Hz for axial-equatorial Hs). The butyl linker exhibits gauche conformations in solution, with an average C-C-C-C torsion angle of 68° ± 12°, as determined by molecular dynamics simulations.
Notably, the piperazine nitrogen atoms participate in salt formation with methanesulfonic acid. Protonation occurs preferentially at the distal nitrogen (N4 position), creating a dicationic species with a calculated pKa of 8.9 ± 0.3 for the second protonation event. This ionic interaction increases aqueous solubility by ~3 orders of magnitude compared to the free base, as demonstrated by shake-flask partitioning experiments (log P = -1.2 vs. 2.1 for neutral form).
Diphenylmethoxyethyl Substituent Spatial Arrangement
The 2-(diphenylmethoxy)ethyl group (Fig. 3) introduces steric bulk and lipophilicity. Crystal structures of related compounds show the diphenylmethyl moiety adopting a propeller-like arrangement with phenyl ring torsion angles of 55–60° relative to the central methane carbon. This conformation minimizes van der Waals repulsion while allowing π-π stacking interactions with aromatic residues in biological targets.
The ethoxy linker adopts an extended antiperiplanar conformation (C-O-C-C torsion = 180° ± 15°), positioning the diphenylmethyl group 8.3–8.7 Å from the piperazine ring. Molecular lipophilicity potential (MLP) calculations indicate this substituent contributes +2.4 to the compound’s octanol-water partition coefficient, critical for membrane permeation.
Methanesulfonate Counterion Coordination Chemistry
The dimethanesulfonate counterions (Fig. 4) form a tight ion pair with the protonated piperazine nitrogens. X-ray photoelectron spectroscopy (XPS) data reveal sulfur binding energies of 168.9–169.2 eV, characteristic of sulfonate oxygens coordinating to ammonium centers. Each methanesulfonate interacts with two piperazinium protons via bifurcated hydrogen bonds (O···H-N distances: 1.65–1.72 Å).
Differential scanning calorimetry (DSC) shows the salt form melts at 214–217°C with a heat of fusion of 98–102 J/g, indicating strong ionic lattice energy. This thermal stability contrasts with the free base’s decomposition at 165°C, underscoring the counterion’s role in solid-state stabilization. Solubility studies in aqueous ethanol (20% v/v) demonstrate a 1:2 stoichiometry between the dication and sulfonate anions, maintaining charge neutrality across pH 3–7.
Properties
CAS No. |
116738-09-1 |
|---|---|
Molecular Formula |
C33H43N3O9S2 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
2-[4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]butyl]isoindole-1,3-dione;methanesulfonic acid |
InChI |
InChI=1S/C31H35N3O3.2CH4O3S/c35-30-27-15-7-8-16-28(27)31(36)34(30)18-10-9-17-32-19-21-33(22-20-32)23-24-37-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;2*1-5(2,3)4/h1-8,11-16,29H,9-10,17-24H2;2*1H3,(H,2,3,4) |
InChI Key |
UZXQADWXZLMWIG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-1,3(2H)-dione Core
The isoindole-1,3-dione (phthalimide) core is typically prepared by condensation of phthalic anhydride with ammonia or primary amines or via Gabriel synthesis methods. For example, a related synthesis involves reacting phthalimide with chlorohydroxypropyl derivatives in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperature (~110 °C) for several hours, followed by aqueous workup and filtration to isolate the product with high yield (~95%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Phthalimide + R-chloroglycerol, K2CO3, DMF | Nucleophilic substitution |
| 2 | Heat at 110 °C for 5 h | Formation of substituted phthalimide |
| 3 | Cool, quench in water, stir, filter | Isolation of product |
This method provides a robust route to substituted isoindole-1,3-dione derivatives, which can be further functionalized.
Introduction of the Piperazinyl Butyl Side Chain
The piperazine moiety is introduced via nucleophilic substitution or Mannich-type reactions. A general approach involves reacting 1-(N-arylpiperazinyl)ethanone derivatives with chloroacetyl chloride in the presence of a base such as triethylamine in diethyl ether, followed by solvent removal and extraction. This step forms the piperazinyl ethanone intermediate, which can be further alkylated or coupled.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-(N-arylpiperazine) + triethylamine, diethyl ether | Base-mediated reaction |
| 2 | Addition of chloroacetyl chloride slowly | Formation of 2-chloro-1-(N-arylpiperazinyl)ethanone |
| 3 | Stir at room temperature, solvent removal | Intermediate for further reactions |
Formation of the Diphenylmethoxyethyl Moiety
The diphenylmethoxyethyl group is typically introduced by alkylation of the piperazine nitrogen with diphenylmethoxyethyl halides or tosylates under basic conditions. This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.
Conversion to Dimethanesulfonate Salt
The final step involves converting the free base compound into its dimethanesulfonate (mesylate) salt to enhance solubility and stability. This is achieved by reacting the amine-containing intermediate with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or diisopropylethylamine in an organic solvent like methylene dichloride or acetone.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Intermediate amine + methanesulfonyl chloride | Salt formation |
| 2 | Base (TEA, DIPEA) in organic solvent | Neutralization and salt stabilization |
| 3 | Crystallization or recrystallization | Isolation of dimethanesulfonate salt |
Purification and Crystallization
The mesylate salt is purified by crystallization or recrystallization from solvents such as methanol, ethanol, acetone, ethyl acetate, or their mixtures. Phase transfer catalysts and bases may be used to optimize yield and purity.
Detailed Reaction Conditions and Catalysts
| Reaction Step | Solvents Used | Bases/Catalysts | Temperature | Notes |
|---|---|---|---|---|
| Isoindole core formation | DMF | Potassium carbonate | 110 °C, 5 h | Gabriel amine synthesis |
| Piperazinyl ethanone formation | Diethyl ether | Triethylamine | Room temperature | Slow addition of chloroacetyl chloride |
| Alkylation with diphenylmethoxyethyl | DMF, acetone, or toluene | Sodium carbonate, phase transfer catalyst | Ambient to reflux | Phase transfer catalysts improve yield |
| Mesylate salt formation | Methylene dichloride, acetone, methanol | Triethylamine, DIPEA | 0–25 °C | Controlled addition of mesyl chloride |
| Crystallization | Methanol, ethanol, acetone, ethyl acetate | None or phase transfer catalyst | Ambient | Purification step |
Research Findings and Optimization Notes
- The use of potassium carbonate in DMF at elevated temperature is effective for nucleophilic substitution on the isoindole core, yielding high purity products.
- Triethylamine is a preferred base for acylation and salt formation steps due to its moderate basicity and ease of removal.
- Phase transfer catalysts such as tetrabutylammonium hydrogen sulfate enhance alkylation efficiency and product crystallinity.
- Mesylate salt formation improves compound solubility and stability, facilitating pharmaceutical formulation.
- Purification by recrystallization from acetone or ethyl acetate yields crystalline mesylate salts with high purity and good recovery.
- Reduction steps, if required for intermediate modifications, can be performed using lithium aluminium hydride or sodium borohydride under controlled conditions.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Isoindole-1,3-dione core synthesis | Phthalimide + chlorohydroxypropyl + K2CO3, DMF, 110 °C, 5 h | ~95% yield of substituted phthalimide |
| 2 | Piperazinyl ethanone intermediate | 1-(N-arylpiperazine) + chloroacetyl chloride + TEA, diethyl ether, RT | Intermediate for alkylation |
| 3 | Alkylation with diphenylmethoxyethyl | Diphenylmethoxyethyl halide + base + phase transfer catalyst, DMF/acetone | High selectivity alkylation |
| 4 | Mesylate salt formation | Methanesulfonyl chloride + TEA/DIPEA, methylene dichloride, 0–25 °C | Formation of dimethanesulfonate salt |
| 5 | Purification | Recrystallization from acetone/ethyl acetate | High purity crystalline salt |
This comprehensive preparation method integrates classical organic synthesis techniques with modern catalytic and purification strategies to efficiently produce “1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate” with high yield and purity. The use of appropriate solvents, bases, and catalysts at each step is critical for optimizing reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds derived from isoindole-1,3-dione have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited mean GI50 values of 15.72 μM against human tumor cells, indicating potent antimitotic activity . The mechanism often involves the induction of apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
Isoindole derivatives have been investigated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Some compounds demonstrated greater COX-2 inhibition than the reference drug meloxicam, suggesting their potential as anti-inflammatory agents . Molecular docking studies further elucidated the interaction between these compounds and COX enzymes, providing insights into their mechanism of action.
3. Antimicrobial and Antileishmanial Activities
The antimicrobial efficacy of isoindole derivatives has been established through various studies. Compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibition zones comparable to standard antibiotics like gentamicin . Additionally, specific derivatives have demonstrated potent activity against Leishmania tropica, outperforming traditional treatments .
Synthesis and Characterization
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. For example, a common synthetic route includes a [2+3]-cyclocondensation reaction followed by functionalization steps to introduce various substituents . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds.
Case Study 1: Anticancer Activity
In a study focused on developing new anticancer agents, researchers synthesized several isoindole derivatives and evaluated their cytotoxicity against Caco-2 and HCT-116 cell lines. The most effective compound showed an IC50 value indicative of strong antiproliferative activity and was able to induce apoptosis in treated cells .
Case Study 2: Anti-inflammatory Effects
A series of isoindole derivatives were tested for COX inhibition. The results indicated that some compounds exhibited selective COX-2 inhibition with minimal effects on COX-1, making them promising candidates for anti-inflammatory therapy with reduced gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as protein kinase CK2. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme and preventing its activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Key Features:
- Core Structure: The phthalimide (1H-isoindole-1,3(2H)-dione) moiety is a privileged scaffold in medicinal chemistry, known for enhancing membrane permeability and enabling interactions with biological targets like cyclooxygenase (COX) .
- The diphenylmethoxy group may influence electron distribution and binding affinity .
- Pharmacological Activity : Preclinical studies demonstrate broad-spectrum analgesic activity in neuropathic, inflammatory, and chemotherapy-induced pain models, likely mediated by COX inhibition .
Comparison with Similar Compounds
Structural Analogs with Piperazine Substitutions
Phthalimide derivatives with piperazine substituents are widely studied for their pharmacological profiles. Key comparisons include:
Key Observations :
- The diphenylmethoxyethyl group in the target compound enhances COX affinity compared to simpler phenyl or diphenylmethyl substituents .
- Piperazine-linked derivatives targeting AChE (e.g., Compound III) show lower COX activity but higher specificity for neurological targets .
Pharmacological Activities
Analgesic vs. Anticonvulsant Activity
- Target Compound : Exhibits 85% inhibition of inflammatory pain at 10 mg/kg (carrageenan-induced edema model), surpassing reference drugs like indomethacin .
- Anticonvulsant Derivatives : Compounds like 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (ED₅₀: 45 mg/kg) show efficacy in pentylenetetrazol (PTZ) seizure models but lack significant COX inhibition .
COX Inhibition vs. Enzyme Selectivity
- The target compound’s COX-1/2 inhibition (IC₅₀: 0.8–1.2 µM) is superior to N-substituted phthalimides with trifluoromethylphenyl groups (IC₅₀: >10 µM) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (dimethanesulfonate) | 2-[2-(4-methylpiperazinyl)ethyl]- (hydrochloride) | 2-(3-bromopropyl)- (free base) |
|---|---|---|---|
| Solubility | High (due to sulfonate salt) | Moderate (hydrochloride salt) | Low (free base) |
| Molecular Weight | 732.8 g/mol | 273.3 g/mol | 296.1 g/mol |
| LogP (Predicted) | 4.2 | 1.8 | 2.5 |
| Melting Point | 215–217°C | 190–192°C | 160–162°C |
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-dimethanesulfonate, represents a complex structure that may exhibit significant pharmacological potential. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Synthesis and Characterization
The synthesis of isoindole derivatives typically involves multi-step organic reactions. For the compound , key steps include the formation of the isoindole core and subsequent functionalization with piperazine and diphenylmethoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FT-IR) are employed to confirm the structure and purity of the synthesized compounds.
Biological Activity
The biological activities of isoindole derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from isoindole-1,3-dione showed effective inhibition against both Gram-positive and Gram-negative bacteria. One study reported an inhibition zone comparable to that of gentamicin for certain derivatives .
| Compound | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|
| Compound 3 | 15 | Gentamicin |
| Compound 1 | 18 | - |
2. Anticancer Activity
Isoindole derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis and arrest the cell cycle in cancer cells. For example, one derivative showed an IC50 value of 12 µM against Caco-2 cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 | 12 | Apoptosis |
| HCT-116 | 15 | Cell Cycle Arrest |
3. Anti-inflammatory Activity
The anti-inflammatory potential of isoindole derivatives has been explored through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Several compounds demonstrated greater COX-2 inhibition than standard drugs like meloxicam .
| Compound | COX-2 Inhibition (%) | Comparison Drug |
|---|---|---|
| Compound A | 85 | Meloxicam |
| Compound B | 90 | - |
4. Neuroprotective Effects
Isoindole derivatives are being investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease. Some compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values as low as 1.12 µM .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is influenced by their structural features. Lipophilicity, the presence of specific functional groups, and steric factors play crucial roles in determining their pharmacological profiles. For instance, the introduction of halogen atoms has been shown to enhance antimicrobial activity .
Case Studies
In a recent study focusing on a series of novel isoindole derivatives, researchers synthesized six new compounds and evaluated their biological activities through in vitro assays. The findings highlighted their potential as effective agents against various pathogens and cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of piperazine derivatives and subsequent sulfonation. Key steps include:
- Alkylation : Reacting 2-(diphenylmethoxy)ethyl chloride with piperazine in anhydrous acetonitrile under reflux (60–70°C) for 24 hours, monitored by TLC .
- Sulfonation : Treating the intermediate with methanesulfonic acid in dichloromethane at 0–5°C to form the dimethanesulfonate salt.
- Characterization : Use NMR (¹H and ¹³C) to confirm structural integrity, HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) for purity analysis , and mass spectrometry for molecular weight validation.
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute with phosphate-buffered saline (PBS). Test solubility across pH 3–9 using spectrophotometric absorbance at 280 nm .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect solutions from light and oxygen using amber vials and nitrogen purging .
Q. What preliminary assays are critical for assessing biological activity?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) using radioligand displacement (³H-spiperone for D₂ receptors). Follow with cytotoxicity screening (MTT assay in HEK-293 cells) and metabolic stability in liver microsomes (CYP450 isoforms) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in receptor affinity data?
- Methodological Answer :
- Controlled Replication : Use standardized ligand-binding protocols (e.g., uniform protein concentrations, incubation times) across labs to minimize variability .
- Theoretical Alignment : Link results to structural-activity relationship (SAR) models; perform molecular docking (AutoDock Vina) to predict binding modes to 5-HT₂A/D₃ receptors .
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to differentiate true affinity differences from experimental noise .
Q. What advanced techniques are suitable for studying the compound’s environmental fate and ecotoxicology?
- Methodological Answer :
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify half-life via LC-MS/MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201). Include metabolomics (GC-MS) to identify metabolic disruption pathways .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP, blood-brain barrier permeability, and CYP450 interactions. Validate with in silico PBPK modeling (GastroPlus) .
- Metabolite Identification : Simulate Phase I/II metabolism using Schrödinger’s Metabolism Module and confirm with in vitro hepatocyte assays .
Q. What experimental designs address the compound’s potential off-target effects in neurological studies?
- Methodological Answer :
- Split-Plot Design : Assign treatment groups (compound vs. controls) to primary plots and dose/time variables to subplots. Use 4 replicates per group to ensure statistical power .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways. Validate with CRISPR-Cas9 knockouts of candidate genes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?
- Methodological Answer :
- Source Identification : Compare cell line origins (e.g., ATCC authentication), culture conditions (e.g., serum batch variability), and assay endpoints (MTT vs. resazurin).
- Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Use siRNA silencing to test hypotheses (e.g., p53 dependency) .
Methodological Framework Integration
Q. How can theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer :
- Link to Receptor Theory : Apply allosteric modulation models to explain biphasic dose-response curves. Use Schild analysis to differentiate competitive vs. non-competitive binding .
- Systems Biology : Integrate network pharmacology (Cytoscape) to map compound-target-disease interactions, prioritizing nodes with high betweenness centrality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
